molecular formula C16H21N5O3 B4187397 5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4187397
M. Wt: 331.37 g/mol
InChI Key: SRMJYDCQBWWDGY-UHFFFAOYSA-N
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Description

5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a cycloheptyl group, a methylphenyl group, and a nitro group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps. One common method starts with the preparation of the triazole core, followed by the introduction of the cycloheptyl and methylphenyl groups. The nitro group is usually introduced through nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The triazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity is studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets. The nitro group and triazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine: Lacks the 3-oxide group.

    N-cycloheptyl-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 4-oxide: Differs in the position of the oxide group.

    N-cycloheptyl-2-(3-methylphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 5-oxide: Another positional isomer.

Uniqueness

The presence of the 3-oxide group in 5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cycloheptyl-3-hydroxy-2-(3-methylphenyl)-5-nitrotriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-12-7-6-10-14(11-12)19-18-16(21(23)24)15(20(19)22)17-13-8-4-2-3-5-9-13/h6-7,10-11,13,22H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMJYDCQBWWDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(C(=NC3CCCCCC3)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
5-(Cycloheptylamino)-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

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